molecular formula C11H16N2O3 B14867758 6-isopropoxy-N-methoxy-N-methylnicotinamide

6-isopropoxy-N-methoxy-N-methylnicotinamide

Cat. No.: B14867758
M. Wt: 224.26 g/mol
InChI Key: ONRKBUOYQSOYRN-UHFFFAOYSA-N
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Description

6-isopropoxy-N-methoxy-N-methylnicotinamide is a versatile chemical compound with a molecular weight of 208.26 g/mol . It is a derivative of nicotinamide, which is known for its various applications in pharmaceuticals and other industries.

Preparation Methods

The synthesis of 6-isopropoxy-N-methoxy-N-methylnicotinamide involves several steps. One common method includes the reaction of nicotinic acid with isopropyl alcohol and methanol in the presence of a catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

6-isopropoxy-N-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:

Scientific Research Applications

6-isopropoxy-N-methoxy-N-methylnicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-isopropoxy-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key biomolecules .

Comparison with Similar Compounds

6-isopropoxy-N-methoxy-N-methylnicotinamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups, leading to unique properties and applications.

Properties

IUPAC Name

N-methoxy-N-methyl-6-propan-2-yloxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-8(2)16-10-6-5-9(7-12-10)11(14)13(3)15-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRKBUOYQSOYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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